molecular formula C23H31NO5 B1244052 Ritobegron ethyl CAS No. 255733-81-4

Ritobegron ethyl

Cat. No.: B1244052
CAS No.: 255733-81-4
M. Wt: 401.5 g/mol
InChI Key: SLXOKVKOBXCWCK-SBUREZEXSA-N
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Description

Evolution of Beta-3 Adrenergic Receptor Agonists in Drug Discovery

The concept of a third type of beta receptor, distinct from β1 and β2, emerged in the 1980s, primarily from studies on adipose tissue. wikipedia.org This discovery spurred the development of agonists targeting this new receptor with the initial hope of treating obesity and type 2 diabetes. wikipedia.orgnih.gov However, translating the metabolic effects observed in rodents to humans proved challenging. nih.gov

A significant shift occurred in 1999 when the function of β3-ARs in the detrusor muscles of the bladder was identified. wikipedia.org This opened a new therapeutic avenue for these agonists in the management of overactive bladder (OAB). wikipedia.org The subsequent development and approval of Mirabegron (B1684304) in 2012 as the first β3-AR agonist for OAB marked a major milestone for this class of drugs. wikipedia.org Research has since continued, with other agonists like Solabegron (B109787) and Vibegron (B611683) also entering clinical trials. wikipedia.org

The development of β3-AR agonists has been a gradual process, with researchers focusing on achieving high selectivity for the β3 receptor to minimize side effects associated with the stimulation of β1 and β2 receptors, such as increased heart rate. researchgate.netnih.gov

Contextual Role of Ritobegron (B1679393) Ethyl within Beta-3 Adrenergic Receptor Agonist Research

Ritobegron ethyl, a selective β3-adrenergic receptor agonist, emerged from this landscape of targeted drug discovery. smolecule.com It was developed by Kissei Pharmaceutical Co., Ltd. for the potential oral treatment of overactive bladder. ncats.io The primary mechanism of action for Ritobegron involves the relaxation of the bladder's detrusor muscle, which helps in reducing the symptoms of urinary urgency and frequency associated with OAB. smolecule.com

Ritobegron is notable for its high selectivity for the β3-adrenergic receptor, which is a key characteristic sought after in the development of this class of drugs to avoid off-target effects. smolecule.compatsnap.com Research has shown that this compound is a prodrug that is metabolized in the body to its active form, Ritobegron. smolecule.comthieme-connect.comthieme-connect.com Preclinical studies have demonstrated its potent and selective agonistic activity on the β3-AR. researchgate.netnih.gov

Prodrug Strategy in Pharmacological Development

The prodrug strategy is a well-established approach in pharmaceutical development aimed at optimizing the properties of a drug molecule. nih.govslideshare.net A prodrug is an inactive or poorly active compound that is converted into the active drug within the body through enzymatic or chemical processes. actamedicamarisiensis.roewadirect.com This approach is often employed to overcome various challenges in drug development, such as poor solubility, low bioavailability, chemical instability, or to improve the taste and reduce toxicity of a drug. slideshare.netactamedicamarisiensis.ronih.gov

By modifying the chemical structure of a drug, researchers can enhance its absorption, distribution, metabolism, and excretion (ADME) profile. ewadirect.comnih.gov Esters are a common type of prodrug modification, and they are often hydrolyzed in the body to release the active carboxylic acid or alcohol. actamedicamarisiensis.ro The use of a prodrug strategy can lead to improved therapeutic efficacy and a better safety profile for the parent drug. actamedicamarisiensis.ro

In the case of this compound, it is an ethyl ester prodrug of the active compound Ritobegron (also known as KUC-7322). smolecule.com This strategic chemical modification was likely implemented to enhance its pharmacokinetic properties for oral administration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255733-81-4

Molecular Formula

C23H31NO5

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate

InChI

InChI=1S/C23H31NO5/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3/t17-,23-/m0/s1

InChI Key

SLXOKVKOBXCWCK-SBUREZEXSA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C

Isomeric SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C

Other CAS No.

255733-81-4

Synonyms

ethyl 2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetate
KUC-7483
ritobegron ethyl

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of Ritobegron Ethyl

Historical Development of Synthetic Routes for Ritobegron (B1679393) Ethyl

The journey from initial laboratory-scale synthesis to a robust manufacturing process involved overcoming several chemical and logistical hurdles. The initial approaches, while effective for producing small quantities, were not suitable for large-scale production.

First-Generation Synthetic Approaches

The first-generation synthesis of Ritobegron ethyl hydrochloride centered on the coupling of 4-hydroxynorephedrine with a phenethyl bromide intermediate (3a). acs.orgacs.org The preparation of this intermediate began with the O-alkylation of 2,5-xylenol using ethyl chloroacetate (B1199739) to form a phenoxyacetate (B1228835) compound. acs.orgacs.org This was followed by a Friedel–Crafts acylation with bromoacetyl bromide, which yielded a phenacyl bromide derivative. acs.orgacs.org Subsequent reduction of this derivative produced the necessary phenethyl bromide intermediate in a crystalline form. acs.orgacs.org

Advanced Scale-Up Synthesis Techniques

Comparison of Synthetic Generations
ParameterFirst-Generation SynthesisSecond-Generation Synthesis
Overall Yield27% thieme-connect.comresearchgate.netacs.org43% thieme-connect.comresearchgate.netacs.org
PurityUp to 98.5% acs.orgresearchgate.netacs.org99.5% acs.orgresearchgate.netacs.org
ScaleHundreds of grams acs.orgresearchgate.netacs.org69 kilograms acs.orgresearchgate.netacs.org
Number of Steps5 thieme-connect.comthieme-connect.com6 thieme-connect.comthieme-connect.com

Optimization of Key Reaction Steps

The cornerstone of the second-generation synthesis was changing the coupling partner for 4-hydroxynorephedrine. acs.orgacs.orgacs.org Instead of a phenethyl bromide, an aldehyde intermediate was used. acs.orgresearchgate.netacs.org This change was part of a broader optimization of the reaction conditions. acs.org

Key optimized steps in this advanced synthesis include:

A base-promoted hydroxyalkylation of 2,5-xylenol with glyoxal (B1671930) dimethylacetal, which proceeds with high regioselectivity (97:3 para to ortho substitution) and an 80% yield. acs.orgthieme-connect.comthieme-connect.com

A reductive deoxygenation of a benzylic alcohol intermediate using trimethylsilyl (B98337) iodide that is generated in situ. thieme-connect.comthieme-connect.com This step efficiently removes the hydroxyl group without affecting other sensitive parts of the molecule, such as the dimethylacetal group. thieme-connect.comthieme-connect.com

Strategies for Impurity Reduction and Purity Enhancement

A critical strategy for improving purity was the isolation and purification of a key intermediate before the final coupling reaction. acs.orgresearchgate.netacs.org The introduction of a stable, crystalline hemiacetal intermediate was the main breakthrough in this regard. acs.orgacs.org This allowed for the effective removal of impurities through crystallization at an earlier stage of the process, which prevented them from being carried through to the final product. acs.orgthieme-connect.comresearchgate.netacs.org This strategic purification step was instrumental in increasing the final purity from 98.5% to 99.5%. acs.orgresearchgate.netacs.org

Role of Crystalline Intermediates in Process Improvement

The use of a specific crystalline hemiacetal intermediate was the most significant process improvement in the second-generation synthesis. acs.orgthieme-connect.com This intermediate offered several advantages that were crucial for a successful scale-up:

Stability : It was sufficiently stable to be handled safely on a large scale. acs.orgresearchgate.netacs.orgacs.org

Safety and Cost : Its synthesis avoided strongly exothermic reactions and the need for large quantities of expensive reagents. acs.orgresearchgate.netacs.orgacs.org

Purification : Its crystalline nature enabled efficient purification, which was key to reducing impurities in the final API. acs.orgthieme-connect.comresearchgate.netacs.orgacs.org

By overcoming the main issues of the first-generation method, this crystalline intermediate enabled the multikilogram production of this compound hydrochloride with both improved yield and higher purity. acs.org

Chemical Transformations and Reaction Mechanisms Employed

Two pivotal transformations in the efficient, second-generation synthesis of this compound are a base-promoted hydroxyalkylation and a subsequent reductive deoxygenation. These steps were crucial for creating a key aldehyde intermediate required for coupling with (1R,2S)-4-hydroxynorephedrine. acs.orgacs.org

In the synthesis pathway, a critical step involves the hydroxyalkylation of a substituted xylenol. thieme-connect.comthieme-connect.com The process begins with a base-promoted hydroxyalkylation of 2,5-dimethylphenol (B165462) (xylenol A) using glyoxal dimethylacetal. thieme-connect.comacs.orgthieme-connect.com This reaction is conducted in water with sodium hydroxide (B78521) as the base at 50°C for 8 hours. thieme-connect.com The transformation demonstrates high regioselectivity, favoring the para-substituted product over the ortho-substituted product in a 97:3 ratio. thieme-connect.comthieme-connect.com The desired product, a benzylic alcohol intermediate, was obtained in an 80% yield after crystallization. thieme-connect.comacs.orgthieme-connect.com This step is a notable feature of the improved, second-generation synthesis of this compound. thieme-connect.com

Table 1: Summary of Hydroxyalkylation Reaction

Parameter Details Reference
Reactants 2,5-dimethylphenol (xylenol A), glyoxal dimethylacetal thieme-connect.com, thieme-connect.com
Reagents/Catalysts Sodium hydroxide (NaOH) thieme-connect.com
Solvent Water (H₂O) thieme-connect.com
Temperature 50 °C thieme-connect.com
Reaction Time 8 hours thieme-connect.com
Yield 80% thieme-connect.com, acs.org, thieme-connect.com

| Regioselectivity | para:ortho = 97:3 | thieme-connect.com, thieme-connect.com |

Following O-alkylation of the hydroxyalkylation product, the resulting benzylic alcohol must undergo reductive deoxygenation. acs.orgthieme-connect.com A significant challenge in this step is to selectively remove the benzylic hydroxyl group without affecting the acid-sensitive dimethylacetal group present in the molecule. thieme-connect.comthieme-connect.com

The developed strategy employs trimethylsilyl iodide (TMSI), generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), as the reducing agent. thieme-connect.comthieme-connect.com The reaction is carried out in acetonitrile (B52724) at low temperatures (around -18°C to -15°C). thieme-connect.com This method successfully and selectively deoxygenates the benzylic alcohol to furnish the desired intermediate in nearly quantitative yield (~100%). thieme-connect.com This chemoselective reduction is a salient feature of the efficient scale-up synthesis for this compound hydrochloride. thieme-connect.comthieme-connect.com

Table 2: Summary of Reductive Deoxygenation Reaction

Parameter Details Reference
Substrate Benzylic alcohol intermediate (Product of O-alkylation) thieme-connect.com
Reagents Sodium iodide (NaI), Trimethylsilyl chloride (TMSCl) thieme-connect.com
Solvent Acetonitrile (MeCN), Toluene (PhMe) thieme-connect.com
Temperature -18 °C to -15 °C thieme-connect.com
Yield ~100% thieme-connect.com

| Key Feature | Selective deoxygenation of benzylic alcohol without cleaving the dimethylacetal group. | thieme-connect.com, thieme-connect.com |

Table 3: Mentioned Chemical Compounds

Compound Name Other Names / Formula Role in Synthesis
This compound hydrochloride 1 Final Product
2,5-dimethylphenol xylenol A Starting Material
Glyoxal dimethylacetal B Reactant in hydroxyalkylation
Sodium hydroxide NaOH Base in hydroxyalkylation
Benzylic alcohol intermediate C, 7, 8 Product of hydroxyalkylation/O-alkylation
Sodium iodide NaI Reagent for reductive deoxygenation
Trimethylsilyl chloride TMSCl Reagent for reductive deoxygenation
Trimethylsilyl iodide TMSI In situ generated reducing agent
Acetonitrile MeCN Solvent
Toluene PhMe Solvent
(1R,2S)-4-hydroxynorephedrine 2 Coupling partner

Molecular and Cellular Pharmacological Characterization of Ritobegron Ethyl

Agonistic Activity at Beta-3 Adrenergic Receptors

Ritobegron (B1679393) demonstrates potent and selective agonistic activity at the human beta-3 adrenergic receptor. semanticscholar.orgnih.gov This interaction initiates a cascade of intracellular events that ultimately lead to the desired physiological response, such as the relaxation of bladder smooth muscle. semanticscholar.orgnih.gov

Studies utilizing Chinese hamster ovary (CHO) cells expressing human beta-adrenergic receptor subtypes have been instrumental in characterizing the binding affinity and potency of ritobegron's active metabolite. In these cellular systems, ritobegron has been shown to have a high affinity and potency for the beta-3 adrenergic receptor. nih.gov

Comparative studies have been conducted to evaluate the potency of ritobegron alongside other beta-3 AR agonists. In one such study using CHO-K1 cells expressing human beta-3 ARs, the half-maximal effective concentration (EC50) for ritobegron was determined. The rank of potency (Iso50) for several beta-3 AR agonists was established, providing a comparative context for ritobegron's activity. plos.org For instance, in cynomolgus monkey isolated bladder tissue, ritobegron induced relaxation in a concentration-dependent manner with an EC50 value of 8.2 ± 2.3 × 10⁻⁷ M. nih.gov

CompoundEC50 (nM) in CHO-K1 cells (β3-AR)
Ritobegron 80.8 ± 12.6
Mirabegron (B1684304)27.6 ± 9.08
Solabegron (B109787)>10,000
Vibegron (B611683)1.88 ± 0.38
Isoproterenol10.7 ± 1.67
Data from a study comparing β3-AR agonists under identical conditions in CHO-K1 cells transfected with 0.1 μ g/well plasmid DNA for human β-ARs. plos.org

The binding of an agonist to the beta-3 adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. numberanalytics.comguidetopharmacology.org This process involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). numberanalytics.comfrontiersin.org cAMP then acts as a second messenger, activating protein kinase A (PKA) and leading to the phosphorylation of various intracellular proteins that mediate the final physiological response. numberanalytics.comfrontiersin.org

Ritobegron has been shown to concentration-dependently increase cAMP accumulation in CHO cells expressing human beta-3 adrenergic receptors, confirming its role in activating this key signaling pathway. researchgate.net This increase in intracellular cAMP is the foundational mechanism through which ritobegron exerts its effects. numberanalytics.comkegg.jp

Receptor Binding Affinity and Potency Studies

Receptor Subtype Selectivity Profiling

A critical aspect of ritobegron's pharmacological profile is its selectivity for the beta-3 adrenergic receptor over the beta-1 and beta-2 subtypes. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with beta-1 and beta-2 receptor stimulation. nih.gov

Ritobegron exhibits significantly lower agonistic activity at beta-1 adrenergic receptors compared to its activity at beta-3 receptors. researchgate.net In studies with isolated cynomolgus monkey atria, which are rich in beta-1 receptors, ritobegron only increased the atrial rate at high concentrations, with an EC50 value of 6.5 ± 1.2 × 10⁻⁵ M, demonstrating its weak effect on this receptor subtype. nih.gov

Similarly, ritobegron shows poor agonistic activity at beta-2 adrenergic receptors. researchgate.net In experiments using cynomolgus monkey trachea, a tissue where beta-2 receptors mediate relaxation, ritobegron had no significant effect at concentrations ranging from 10⁻⁹ to 10⁻⁴ M. Even at the highest tested concentration of 10⁻³ M, the maximal relaxation induced was only 26.7 ± 8.1%. nih.gov

Quantitative analysis in cellular systems provides a clear measure of ritobegron's selectivity. In CHO cells expressing different human beta-adrenergic receptor subtypes, ritobegron's selectivity for the beta-3 receptor was found to be 301-fold higher than for the beta-1 receptor and 32-fold higher than for the beta-2 receptor. researchgate.net Another study reported that the beta-3 AR selectivity of ritobegron was over 124-fold higher than for beta-1 ARs and 28.1-fold higher than for beta-2 ARs. plos.org These high selectivity ratios underscore the compound's targeted mechanism of action.

Selectivity RatioValue
β3 vs. β1 >124-fold
β3 vs. β2 28.1-fold
Data from a comparative study in CHO-K1 cells. plos.orgnih.gov

Differentiation from Beta-2 Adrenergic Receptors

Comparative Molecular Pharmacology with Other Beta-3 Adrenergic Receptor Agonists

The pharmacological profile of ritobegron has been characterized in comparative studies alongside other beta-3 (β3)-adrenergic receptor (AR) agonists that have been evaluated for clinical use, such as mirabegron, solabegron, and vibegron. nih.govplos.org These investigations, often conducted in cellular systems like Chinese hamster ovary (CHO) cells expressing cloned human β-AR subtypes, aim to delineate the specific properties of each agonist. plos.orgnih.gov

A critical aspect of a β3-AR agonist's profile is its selectivity for the β3-AR subtype over β1- and β2-ARs, as this is presumed to minimize potential cardiovascular side effects associated with β1- and β2-AR stimulation. plos.org Functional cellular assays measuring cyclic adenosine monophosphate (cAMP) accumulation are standard for determining the potency (expressed as EC50, the concentration producing 50% of the maximal response) and intrinsic activity (IA, the ability of the drug to produce a maximal response relative to a full agonist) of these compounds. plos.org

In a direct comparative study using CHO-K1 cells, ritobegron demonstrated selectivity for the human β3-AR. nih.gov Its selectivity for β3-AR was determined to be over 124-fold higher than for β1-ARs and 28.1-fold higher than for β2-ARs. plos.orgnih.gov In the same experimental setup, vibegron and mirabegron showed higher β3-AR selectivities. plos.org Specifically, mirabegron's selectivity was 517-fold over β1-ARs and 496-fold over β2-ARs, while vibegron's selectivity exceeded 7,937-fold for both β1- and β2-ARs. plos.orgnih.gov Solabegron exhibited a selectivity of 21.3-fold over β1-ARs and over 362-fold over β2-ARs. plos.orgnih.gov

Ritobegron's active metabolite is known as KUC-7322. nih.gov In pre-contracted human bladder strips, ritobegron produced a concentration-dependent relaxation with an EC50 of 1.1 μM. nih.gov The intrinsic activity of ritobegron, along with mirabegron and solabegron, has been shown to be dependent on the level of receptor expression. plos.orgpatsnap.com

Table 1: Comparative Selectivity of β3-AR Agonists for Human β-Adrenoceptor Subtypes
Compoundβ3 vs. β1 Selectivity Ratioβ3 vs. β2 Selectivity Ratio
Ritobegron>12428.1
Mirabegron517496
Solabegron21.3>362
Vibegron>7937>7937

Data sourced from functional assays in CHO-K1 cells expressing human β-AR subtypes. plos.orgnih.gov

The density of β3-ARs in bladder tissue can vary among individuals, and this may affect the activity of β3-AR agonists. plos.orgpatsnap.com To investigate this, studies have utilized cell lines transfected with varying amounts of plasmid DNA encoding for the β3-AR, thereby creating different receptor densities. plos.org

Research has shown that the intrinsic activities of ritobegron, mirabegron, and solabegron decrease as the density of β3-ARs is reduced. plos.orgpatsnap.com In one study, the intrinsic activity of ritobegron (relative to the full agonist isoproterenol) was 1.00 in cells with a higher receptor density (transfected with 0.05 μ g/well of plasmid DNA) but decreased to 0.85 in cells with a lower receptor density (0.025 μ g/well ). plos.org In contrast, the intrinsic activity of vibegron was maintained at the level of a full agonist irrespective of the β3-AR density. plos.orgpatsnap.com This suggests that while ritobegron can act as a full agonist at high receptor expression levels, it may behave as a partial agonist when receptor density is lower. plos.org

Table 2: Influence of β3-AR Density on the Intrinsic Activity (IA) of β3-AR Agonists
CompoundIA at Higher Receptor Density (0.05 µg/well DNA)IA at Lower Receptor Density (0.025 µg/well DNA)
Ritobegron1.000.85
Mirabegron0.840.66
Solabegron0.910.68
Vibegron1.001.00

Intrinsic activity is expressed relative to the maximum response of isoproterenol. Data from CHO-K1 cells transfected with different amounts of plasmid DNA for human β3-AR. plos.org

Assessment of Selectivity and Intrinsic Activity

Investigation of Signaling Pathway Engagement

The canonical signaling pathway for β-adrenergic receptors involves coupling to the Gs alpha subunit (Gαs) of a G-protein, which activates adenylyl cyclase to produce cAMP. researchgate.netrug.nlnih.gov This subsequently activates protein kinase A (PKA), leading to downstream effects such as smooth muscle relaxation. researchgate.net

Preclinical evidence suggests that β-AR-mediated effects in some tissues, including the urinary bladder, may not be exclusively dependent on the cAMP pathway. rug.nlwjgnet.com Some studies have indicated that Gs proteins might directly interact with potassium channels, suggesting a cAMP-independent mechanism. rug.nl Furthermore, β3-adrenoceptors have been shown in some cellular contexts to couple to the Gi alpha subunit (Gαi), which typically inhibits adenylyl cyclase. rug.nl

In the context of the urinary bladder, studies with β3-AR agonists other than ritobegron have suggested that detrusor relaxation is only partially explained by cAMP formation, with large-conductance Ca2+-activated potassium (BKCa) channels also playing a role. rug.nl While specific investigations into non-cAMP mediated signaling for ritobegron are limited, one study noted the use of its active metabolite, KUC-7322, to explore β3-AR mechanisms. rug.nl

More broadly for the β3-AR class, signaling pathways other than cAMP generation have been reported, such as the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnottingham.ac.uk In some cell types, β3-AR stimulation has been linked to ERK phosphorylation via Gi protein coupling. nottingham.ac.uk One report, published in abstract form, found that in transfected CHO cells, agonist-induced desensitization of ERK phosphorylation followed a different pattern than that of cAMP accumulation, hinting that different signaling responses to β3-AR stimulation may be regulated independently. nih.gov However, the specific signaling pathways engaged by ritobegron beyond the canonical Gs-cAMP cascade have not been fully elucidated in published preclinical literature.

Preclinical Pharmacokinetics and Metabolism of Ritobegron Ethyl

Absorption and Disposition Studies in Animal Models

Pharmacokinetic studies in rats have been instrumental in understanding the absorption and disposition of ritobegron (B1679393) ethyl. Following oral administration, ritobegron ethyl is rapidly absorbed and metabolized to its active form, KUC-7322. nih.gov The plasma concentrations of KUC-7322 increase quickly, reaching their maximum level (Cmax) between 0.25 and 0.31 hours after administration. nih.gov Subsequently, the levels of KUC-7322 decline rapidly. nih.gov

Distribution studies using radiolabeled [14C]ritobegron in rats showed that radioactivity quickly distributes throughout the body. nih.gov However, in most tissues, with the exception of those involved in absorption, metabolism, and excretion (liver, kidney, urinary bladder, stomach, and small intestine), the concentration of radioactivity was lower than in plasma. nih.gov This indicates that while the drug is widely distributed, it does not accumulate to a large extent in most tissues. The radioactivity in tissues declined in parallel with the plasma concentration, suggesting efficient clearance from the body. nih.gov

The primary routes of excretion for the radioactivity from [14C]ritobegron in rats were through feces and urine. Over a 120-hour period, approximately 68.3% of the administered dose was recovered in the feces and 28.7% in the urine. nih.gov

Bioconversion Pathways of this compound

The conversion of the prodrug this compound to its pharmacologically active metabolite, KUC-7322, is a critical step in its mechanism of action.

In vitro studies using liver microsomes from rats, dogs, monkeys, and humans have demonstrated that this compound is extensively and rapidly hydrolyzed to KUC-7322. ingentaconnect.com In fact, KUC-7322 was the only metabolite detected in these microsomal incubations, with over 99% of the ritobegron being converted. ingentaconnect.com This rapid conversion is a key feature of its design as a prodrug. researchgate.net Interestingly, ritobegron itself was not detected in plasma, bile, urine, or feces samples after oral administration in rats, underscoring the swift and complete nature of this hydrolysis in vivo. nih.gov

The hydrolysis of this compound to KUC-7322 is primarily catalyzed by carboxylesterases. ingentaconnect.com These enzymes are abundant in various tissues, including the liver, and are responsible for the metabolism of many ester-containing drugs. americanpharmaceuticalreview.comnih.gov In human liver microsomes, the hydrolysis of ritobegron was strongly inhibited by bis(p-nitrophenyl) phosphate (B84403) (BNPP), a known carboxylesterase inhibitor. ingentaconnect.com This provides strong evidence for the involvement of carboxylesterases in the bioactivation of ritobegron. ingentaconnect.com Further investigation revealed species differences in the rate of this hydrolysis, with rat serum exhibiting a much higher Vmax/Km value (a measure of enzyme efficiency) for the conversion of ritobegron to KUC-7322 compared to other species. ingentaconnect.com

Prodrug Hydrolysis to Active Metabolite (KUC-7322)

Metabolite Identification and Profiling in Preclinical Matrices

Following the initial hydrolysis to KUC-7322, the active metabolite undergoes further metabolism before excretion.

In preclinical studies with rats, several conjugated metabolites of KUC-7322 were identified in plasma, bile, urine, and feces. nih.gov These included glucuronide, sulfate (B86663), and glutathione (B108866) conjugates. nih.gov The formation of these conjugates represents a common pathway for the detoxification and elimination of drugs and their metabolites from the body. Species differences were observed in the conjugation of KUC-7322. ingentaconnect.com While sulfate conjugates were detected in all species tested (rat, dog, monkey, and human), glucuronide and glutathione conjugates of KUC-7322 were only observed in rat liver subcellular fractions. ingentaconnect.com

In rats, the glucuronide conjugate of KUC-7322 was the most abundant metabolite found in bile, plasma, and urine. nih.gov In feces, the parent active compound, KUC-7322, was the predominant component. nih.gov This distribution pattern suggests that after its formation, KUC-7322 is extensively metabolized, primarily through glucuronidation, and then excreted via both the biliary and renal routes. The absence of ritobegron in any of the collected samples further confirms its role as a transient prodrug that is efficiently converted to its active form. nih.gov

Matrix Predominant Metabolite/Component in Rats
BileGlucuronide conjugate of KUC-7322 nih.gov
PlasmaGlucuronide conjugate of KUC-7322 nih.gov
UrineGlucuronide conjugate of KUC-7322 nih.gov
FecesKUC-7322 nih.gov

Primary Metabolites (e.g., Glucuronide, Sulfate, Glutathione Conjugates of KUC-7322)

In Vitro Metabolism Studies Across Species

In vitro studies are crucial for understanding the metabolic pathways of a new chemical entity and for predicting its behavior in humans. These studies often utilize liver microsomes and other subcellular fractions from various species to identify metabolic routes and the enzymes involved.

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and carboxylesterases. nih.gov In vitro analysis using liver microsomes from rats, dogs, monkeys, and humans has revealed that this compound is not metabolized by CYP enzymes. nih.gov Instead, the primary metabolic reaction is the hydrolysis of the ethyl ester to form its active metabolite, KUC-7322. nih.gov This hydrolysis is believed to be catalyzed by carboxylesterases present in the liver microsomes. nih.gov The only metabolite observed in these microsomal incubations was KUC-7322. nih.govingentaconnect.com

Further metabolism of KUC-7322 involves conjugation reactions. In rat liver subcellular fractions, glucuronide and glutathione conjugates of KUC-7322 have been identified. nih.govingentaconnect.com Sulfate conjugates of KUC-7322 have been detected across all species studied (rat, dog, monkey, and human). nih.govingentaconnect.com

Table 1: In Vitro Metabolism of this compound in Liver Microsomes

SpeciesPrimary Metabolic PathwayKey MetaboliteRole of CYPs
HumanHydrolysisKUC-7322Not involved
MonkeyHydrolysisKUC-7322Not involved
DogHydrolysisKUC-7322Not involved
RatHydrolysisKUC-7322Not involved

Data derived from in vitro studies with liver microsomes. nih.govingentaconnect.com

Consistent findings from in vitro studies with human, rat, dog, and monkey liver microsomes indicate that cytochrome P450 enzymes are not involved in the metabolism of this compound itself. nih.govingentaconnect.com The primary conversion to the active metabolite, KUC-7322, is a hydrolysis reaction. nih.gov Furthermore, neither this compound nor its active metabolite, KUC-7322, showed any significant inhibitory effects on the CYP-mediated metabolism of probe substrates in human liver microsomes. nih.govingentaconnect.com This suggests a low potential for this compound to cause drug-drug interactions by inhibiting major CYP enzymes. pinkbook.org.nz

While the primary hydrolytic pathway of this compound to KUC-7322 is consistent across species, there are notable differences in the rate of this conversion and the subsequent conjugation of KUC-7322. nih.gov The intrinsic clearance (Vmax/Km) for the hydrolysis of ritobegron to KUC-7322 was found to be significantly higher in rat serum compared to other species. nih.gov

Regarding the conjugation of the active metabolite KUC-7322, species-specific patterns emerge. While sulfate conjugation of KUC-7322 is observed in all tested species (rat, dog, monkey, and human), the formation of glucuronide and glutathione conjugates appears to be specific to rats, as these were only detected in rat liver subcellular fractions. nih.govingentaconnect.com

Table 2: Species Differences in the Conjugation of KUC-7322

ConjugateHumanMonkeyDogRat
SulfateYesYesYesYes
GlucuronideNoNoNoYes
GlutathioneNoNoNoYes

Data based on in vitro studies using liver subcellular fractions. nih.govingentaconnect.com

Preclinical Pharmacodynamics and Selectivity Profiling of Ritobegron Ethyl

In Vitro Pharmacological Effects on Isolated Organs

In vitro studies are crucial for characterizing the direct pharmacological effects of a compound on specific tissues in a controlled environment. For ritobegron (B1679393), these studies have focused on its ability to relax bladder smooth muscle and its comparative effects on other tissues to establish its selectivity profile.

Research has demonstrated that ritobegron and its active form, KUC-7322, induce relaxation of the detrusor muscle, which is the main smooth muscle component of the bladder wall. smolecule.comnih.govingentaconnect.com

In studies using isolated bladder tissue from cynomolgus monkeys, ritobegron caused a concentration-dependent decrease in the resting tension of the detrusor muscle. nih.gov The maximal relaxation achieved was significant, and this effect was competitively antagonized by a β3-adrenoceptor (AR) antagonist, confirming that the relaxation is mediated through the β3-AR pathway. nih.gov Similarly, in rat isolated bladder preparations, ritobegron produced a potent relaxing effect. semanticscholar.org

The potency of ritobegron in inducing this relaxation is a key parameter. In cynomolgus monkey bladder tissue, the EC₅₀ value (the concentration required to produce 50% of the maximal effect) was determined to be 8.2 ± 2.3 × 10⁻⁷ M, with a maximal relaxation of 88.7 ± 3.7%. nih.gov In rat bladder tissue, the EC₅₀ was even lower at 7.7 × 10⁻⁸ mol/L, with a maximal relaxation of 97.0%. researchgate.net

Table 1: In Vitro Relaxation of Detrusor Muscle by Ritobegron
SpeciesEC₅₀ (Concentration for 50% Maximal Effect)Maximal Relaxation (%)Source
Cynomolgus Monkey8.2 x 10⁻⁷ M88.7% nih.gov
Rat7.7 x 10⁻⁸ M97.0% researchgate.net

To assess the selectivity of ritobegron, its effects on non-target tissues that also express β-adrenoceptors, such as the heart (atria), uterus, and airways (trachea), were investigated.

Atria: In isolated cynomolgus monkey atria, ritobegron only increased the atrial rate at high concentrations, with an EC₅₀ value of 6.5 ± 1.2 × 10⁻⁵ M. nih.gov This concentration is significantly higher than that required for bladder relaxation, indicating a lower potency for cardiac tissue.

Trachea: Ritobegron demonstrated a very weak effect on tracheal tissue. In monkey isolated trachea, it had no effect on contraction at concentrations from 10⁻⁹ to 10⁻⁴ M, and even at the highest tested concentration of 10⁻³ M, the maximal relaxation was only 26.7 ± 8.1%. nih.gov

Uterus: In studies on rat tissue, ritobegron was found to decrease myometrial (uterine) contractions. researchgate.net

The bladder selectivity of ritobegron is quantified by comparing its potency in the bladder to its potency in other organs.

In cynomolgus monkeys, the selectivity of ritobegron for the bladder was calculated to be 79.3-fold higher compared to the atria and 1200-fold higher compared to the trachea. nih.govresearchgate.net In rats, the selectivity for the bladder was even more pronounced, being 2,078-fold higher versus the atria and 14-fold higher versus the uterus. researchgate.net This high degree of selectivity suggests a lower potential for off-target effects, particularly cardiovascular side effects.

A direct comparison of β3-AR agonists showed that ritobegron's selectivity for β3-ARs was over 124-fold higher than for β1-ARs and 28.1-fold higher than for β2-ARs under the same experimental conditions. plos.org

Table 2: In Vitro Bladder Selectivity of Ritobegron
SpeciesSelectivity vs. Atria (Heart)Selectivity vs. Trachea (Airway)Selectivity vs. UterusSource
Cynomolgus Monkey79.3-fold1200-foldNot Reported nih.govresearchgate.net
Rat2,078-foldNot Reported14-fold researchgate.net

Comparative Effects on Non-Target Organ Tissues (e.g., Atria, Uterus, Trachea)

In Vivo Pharmacological Activity in Animal Models

In vivo studies in animal models provide insights into how a drug behaves in a whole, living organism, accounting for factors like metabolism and distribution.

In anesthetized rats and cynomolgus monkeys, ritobegron has been shown to decrease intravesical pressure, which is the pressure within the urinary bladder. medkoo.comresearchgate.net This effect is indicative of bladder relaxation and an increased capacity to store urine.

In cynomolgus monkeys, ritobegron significantly decreased intravesical pressure with an ED₅₀ (the dose required to produce 50% of the maximal effect) of 1.44 mg/kg. nih.gov In rats, a dose-dependent decrease in intravesical pressure was also observed, with an ED₅₀ of 0.4 mg/kg. researchgate.net Furthermore, in a rat model of partial bladder outlet obstruction, which mimics symptoms of overactive bladder, ritobegron significantly decreased the frequency and amplitude of non-voiding contractions without affecting micturition pressure or residual volume. semanticscholar.org

Table 3: In Vivo Effects of Ritobegron on Intravesical Pressure
Animal ModelED₅₀ (Dose for 50% Maximal Effect)Source
Cynomolgus Monkey1.44 mg/kg nih.govresearchgate.net
Rat0.4 mg/kg researchgate.net

A key finding from in vivo studies is the systemic selectivity of ritobegron, particularly its minimal impact on the cardiovascular system at therapeutic doses.

In both rats and cynomolgus monkeys, ritobegron decreased intravesical pressure without significantly affecting mean blood pressure or heart rate. nih.govresearchgate.net In rats, while ritobegron effectively reduced intravesical pressure, it only slightly lowered mean blood pressure and had no effect on heart rate. researchgate.net This systemic selectivity corroborates the in vitro findings and underscores the compound's preferential action on the urinary bladder. medkoo.comncats.io

Comparative Preclinical Studies with Other Pharmacological Agents (e.g., Antimuscarinics)

Preclinical research has benchmarked ritobegron against other beta-3 adrenergic receptor (β3-AR) agonists and agents from different drug classes, such as antimuscarinics, which are a standard therapy for overactive bladder (OAB). plos.orgsemanticscholar.org

A comparative study evaluated the β3-AR selectivities of four agonists—ritobegron, vibegron (B611683), mirabegron (B1684304), and solabegron (B109787)—under uniform experimental conditions using Chinese hamster ovary-K1 cells expressing human β-AR subtypes. plos.org The results demonstrated clear differences in selectivity among the compounds. Vibegron exhibited the highest selectivity for the β3-AR over β1-AR and β2-ARs. plos.org Mirabegron also showed high selectivity, while ritobegron and solabegron had comparatively lower, yet still significant, selectivity for the β3-AR. plos.org Specifically, ritobegron's selectivity for β3-AR was found to be over 124-fold higher than for β1-AR and 28.1-fold higher than for β2-AR. plos.org

Compoundβ3-AR Selectivity vs. β1-AR (fold)β3-AR Selectivity vs. β2-AR (fold)Reference
Ritobegron>12428.1 plos.org
Vibegron>7937>7937 plos.org
Mirabegron517496 plos.org
Solabegron21.3>362 plos.org

In studies using rat models of partial bladder outlet obstruction (BOO), which mimic detrusor overactivity, ritobegron's effects were directly compared with the antimuscarinic agent tolterodine (B1663597). semanticscholar.org Ritobegron was found to significantly decrease both the frequency and amplitude of non-voiding contractions (NVCs), which are characteristic of detrusor overactivity. semanticscholar.org In contrast, tolterodine only reduced the amplitude of NVCs and had a non-significant tendency to decrease their frequency. semanticscholar.orgnih.gov

A key differentiating factor observed in these preclinical models was the effect on voiding function and salivary secretion. Ritobegron did not adversely affect micturition pressure or residual volume. semanticscholar.org However, tolterodine dose-dependently increased residual volume and markedly inhibited carbachol-induced salivary secretion, an effect predictive of dry mouth. semanticscholar.org These findings suggest that ritobegron's mechanism of action via β3-AR agonism offers a distinct profile from antimuscarinic agents, potentially avoiding common side effects associated with muscarinic receptor blockade. semanticscholar.org

ParameterEffect of RitobegronEffect of TolterodineReference
Frequency of Non-Voiding Contractions (NVC)Significantly decreasedTended to decrease (non-significant) semanticscholar.org
Amplitude of NVCSignificantly decreasedSignificantly decreased semanticscholar.org
Micturition Pressure (MP)No effectTended to decrease (non-significant) semanticscholar.org
Residual Volume (RV)No effectMarkedly increased semanticscholar.org
Salivary SecretionNo effectSignificantly inhibited semanticscholar.org

Animal Models as Predictive Systems for Beta-3 Adrenergic Receptor Agonist Research

Animal models are indispensable for the preclinical evaluation of β3-AR agonists, providing crucial data on efficacy, selectivity, and potential physiological effects before human trials. Rodent and non-human primate models have been particularly valuable in the study of ritobegron. semanticscholar.orgnih.gov

Utility of Rodent Models (e.g., Rats)

Rat models have been extensively used to investigate the effects of β3-AR agonists on bladder function. semanticscholar.orgmedkoo.com Unlike in humans where bladder relaxation is mediated almost exclusively by β3-ARs, both β2- and β3-ARs are involved in this process in rats. semanticscholar.org Despite this species difference, rat models, particularly those with surgically induced partial bladder outlet obstruction (BOO), have proven useful. semanticscholar.org These BOO models develop detrusor overactivity, characterized by NVCs during the filling phase, which serves as a functional analogue for human OAB. semanticscholar.org

In anesthetized rats, ritobegron demonstrated high selectivity for the bladder. researchgate.net It produced a dose-dependent decrease in intravesical pressure with minimal impact on cardiovascular parameters like heart rate and blood pressure. researchgate.net The selectivity of ritobegron for the bladder was calculated to be 2,078-fold higher compared to the atria and 14-fold higher versus the uterus in rats. researchgate.net In vitro studies on isolated rat bladder tissue showed that ritobegron induced potent relaxation in a concentration-dependent manner, an effect that was antagonized by a β3-AR antagonist, confirming its mechanism of action. researchgate.net These rodent studies were foundational in establishing the bladder-selective relaxant properties of ritobegron. semanticscholar.orgmedkoo.comresearchgate.net

Utility of Non-Human Primate Models (e.g., Cynomolgus Monkeys)

Non-human primate models, such as the cynomolgus monkey, are considered highly predictive for human responses to β3-AR agonists due to greater physiological and pharmacological similarities. nih.govoup.com The lipolytic response to various agents in cynomolgus monkeys, for instance, is similar to that in humans. oup.com

Pharmacological profiling of ritobegron in cynomolgus monkeys provided key confirmatory data. nih.gov In vitro, ritobegron effectively relaxed isolated bladder tissue in a concentration-dependent manner, with an EC₅₀ value of 8.2 ± 2.3 × 10⁻⁷ M. nih.gov This relaxant effect was competitively antagonized by the β3-AR antagonist SR58894A, further validating its action via β3-AR stimulation. nih.gov

Crucially, ritobegron demonstrated significant organ selectivity in this model. It only increased the atrial rate at high concentrations and had minimal effect on tracheal contraction, resulting in a selectivity for the bladder that was 79.3-fold higher than for the atria and 1,200-fold higher than for the trachea. nih.gov In vivo studies in anesthetized cynomolgus monkeys showed that ritobegron significantly decreased intravesical pressure without affecting mean blood pressure or heart rate. nih.govresearchgate.net This profile in a non-human primate model provided strong evidence for ritobegron's potential as a bladder-selective agent with a low risk of cardiovascular side effects, reinforcing the findings from rodent models. nih.gov

Drug Discovery and Development Context of Ritobegron Ethyl

Discovery and Early Development Phases

Ritobegron (B1679393) ethyl, also identified by the code KUC-7483, was discovered and synthesized by Kissei Pharmaceutical Co., Ltd. semanticscholar.orgnih.gov. It was developed as a novel and selective beta-3 adrenergic receptor (β3-AR) agonist with the primary therapeutic goal of treating overactive bladder (OAB) semanticscholar.orgthieme-connect.comresearchgate.net. The development program for Ritobegron was a significant effort in the search for alternatives to antimuscarinic drugs, the then-standard of care for OAB, aiming for a better efficacy and side-effect profile semanticscholar.org.

The early development phase involved extensive preclinical studies to characterize its pharmacological profile. In vitro experiments using Chinese hamster ovary (CHO) cells expressing human β-AR subtypes confirmed its selective agonist activity nih.gov. Further in vitro and in vivo studies in animal models, including rats and cynomolgus monkeys, demonstrated that Ritobegron could relax the bladder detrusor muscle with minimal effects on the cardiovascular system, a crucial attribute for a β3-AR agonist nih.govnih.gov.

Following promising preclinical results, Ritobegron ethyl entered clinical development. Phase II clinical trials were initiated to evaluate its efficacy and safety in patients with OAB, with trials taking place in the United Kingdom as early as 2005 and completing in 2009 springer.com. Subsequently, the compound advanced to Phase III clinical trials in Japan in 2009 springer.com. However, despite the extensive development program, the development of Ritobegron was ultimately discontinued (B1498344) because it did not achieve the primary efficacy endpoint in the Phase III studies nih.govauajournals.org.

Key Development Milestones for this compound

EventDateRegionDetails
Phase II Clinical Trials InitiatedApril 6, 2005United KingdomEvaluation for Overactive Bladder springer.com
Phase II Clinical Trials CompletedJuly 31, 2009Not SpecifiedCompletion of Phase II evaluation for Overactive Bladder springer.com
Phase III Clinical Trials InitiatedOctober 27, 2009JapanAdvanced evaluation for Overactive Bladder springer.com
Development DiscontinuedNot SpecifiedGlobalFailed to meet primary efficacy endpoint in Phase III trials nih.govauajournals.org

Contribution to the Understanding of Beta-3 Adrenergic Receptor Pharmacology

The research and development of this compound significantly contributed to the pharmacological understanding of the beta-3 adrenergic receptor (β3-AR), particularly its role in bladder function. Studies on Ritobegron helped solidify the concept that selective activation of β3-ARs in the detrusor muscle leads to smooth muscle relaxation, thereby increasing bladder capacity and providing a therapeutic mechanism for OAB semanticscholar.orgcore.ac.uk.

Pharmacological studies with Ritobegron provided detailed data on its selectivity and potency. In studies using CHO cells transfected with human β-AR subtypes, Ritobegron demonstrated a clear preference for the β3-AR. Its selectivity for β3-AR was found to be 301-fold higher than for β1-AR and 32-fold higher than for β2-AR nih.gov. This selectivity was crucial, as activation of β1- and β2-ARs is associated with cardiovascular side effects like increased heart rate plos.org. Further experiments in isolated rat organs confirmed this selectivity, showing a 2,078-fold higher selectivity for the bladder over the atria nih.gov. In cynomolgus monkeys, Ritobegron effectively decreased intravesical pressure without significantly affecting mean blood pressure or heart rate, providing in vivo evidence of its bladder-selective action nih.gov.

These findings, along with those from contemporaries like mirabegron (B1684304) and solabegron (B109787), helped establish a clear pharmacological profile for a clinically viable β3-AR agonist, emphasizing high selectivity as a key to minimizing systemic side effects researchgate.netplos.org.

Selectivity and Potency of Ritobegron

ParameterSpecies/SystemFindingReference
β3-AR vs β1-AR SelectivityHuman (transfected CHO cells)301-fold higher for β3-AR nih.gov
β3-AR vs β2-AR SelectivityHuman (transfected CHO cells)32-fold higher for β3-AR nih.gov
Bladder vs Atria SelectivityRat (isolated organs)2,078-fold higher for bladder nih.gov
Bladder Relaxation (EC50)Rat (isolated bladder)7.7 x 10-8 M nih.gov
Bladder Relaxation (EC50)Cynomolgus Monkey (isolated bladder)8.2 x 10-7 M nih.gov

Influence on Subsequent Beta-3 Adrenergic Receptor Agonist Research

The development trajectory of this compound, including both its successes and ultimate discontinuation, provided valuable lessons that influenced subsequent research in the field of β3-AR agonists. As one of the first agents in this class to reach late-stage clinical trials, along with mirabegron and solabegron, it provided crucial clinical proof-of-concept that β3-AR agonism was a viable strategy for treating OAB researchgate.netplos.org.

The failure of Ritobegron to meet its primary efficacy endpoint in Phase III trials underscored the challenges in translating promising preclinical and Phase II results into Phase III success auajournals.org. This outcome likely prompted researchers in subsequent programs to more critically evaluate trial design, patient populations, and efficacy endpoints.

Furthermore, the development of next-generation β3-AR agonists, such as vibegron (B611683), benefited from the knowledge gained from earlier compounds like Ritobegron. Research on vibegron focused on optimizing properties to achieve not only high selectivity but also full agonist activity, regardless of β3-AR density, which can vary among patients plos.org. A direct comparison study showed that while the intrinsic activity of Ritobegron decreased with lower receptor density, vibegron's activity was maintained, suggesting a potential for more consistent efficacy across different patient profiles plos.org. The challenges encountered with Ritobegron thus helped refine the criteria for an ideal β3-AR agonist, guiding the discovery and optimization of newer, potentially more effective, therapeutic agents researchgate.netacs.org.

Strategic Positioning as a Prodrug in Pharmaceutical Development

A key aspect of the pharmaceutical development strategy for Ritobegron was its formulation as a prodrug, specifically this compound thieme-connect.comthieme-connect.com. A prodrug is an inactive or less active molecule that is metabolically converted into the active pharmacological agent within the body premierconsulting.comijpsjournal.com. This compound is the ethyl ester prodrug of its active metabolite, a carboxylic acid known as KUC-7322 nih.gov.

The primary reason for this prodrug approach was to improve the oral bioavailability of the active compound nih.gov. Generally, esterification of a carboxylic acid increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and be absorbed from the gastrointestinal tract premierconsulting.comijpsonline.com. After absorption, esterase enzymes in the plasma and tissues hydrolyze the ester bond, releasing the active carboxylic acid (KUC-7322) into circulation nih.gov.

Pharmacokinetic studies in rats clearly demonstrated the success of this strategy. When this compound was administered orally, it resulted in a 10-fold increase in the plasma area under the curve (AUC) of the active metabolite KUC-7322 compared to when KUC-7322 was administered directly nih.gov. This indicates significantly enhanced systemic exposure. Interestingly, following oral administration of the prodrug, this compound itself was not detected in plasma, bile, urine, or feces, suggesting rapid and complete conversion to its active form nih.gov. This efficient prodrug strategy was instrumental in overcoming the poor absorption of the parent drug, allowing for effective systemic delivery of the active agent to its target site in the bladder nih.gov.

Pharmacokinetic Comparison of this compound (Prodrug) vs. KUC-7322 (Active Drug) in Rats

Compound Administered (Oral, 10 mg/kg)Key Pharmacokinetic ParameterOutcomeReference
This compound (Prodrug)AUC of active metabolite (KUC-7322)Resulted in a 10-fold increase in plasma exposure compared to direct administration of KUC-7322. nih.gov
KUC-7322 (Active Drug)Bioavailability of KUC-7322Estimated to be only 4%. nih.gov
This compound (Prodrug)Time to Max Concentration (Tmax) of KUC-7322Rapid, occurring at 0.25 to 0.31 hours. nih.gov

Q & A

Q. How should researchers prioritize novel investigations into this compound’s long-term safety profile?

  • Methodological Answer : Design longitudinal observational studies with real-world data (e.g., electronic health records) to monitor adverse events (e.g., cardiovascular risks). Use toxicogenomics to assess gene expression changes in preclinical models after chronic exposure. Incorporate these findings into risk-benefit frameworks for regulatory resubmission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.